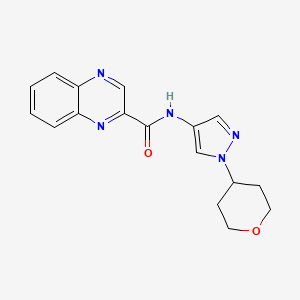

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a pyrazole ring and a tetrahydropyran moiety

Propriétés

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(16-10-18-14-3-1-2-4-15(14)21-16)20-12-9-19-22(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMSGYRIALKDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline-2-carboxamide core, followed by the introduction of the pyrazole ring and the tetrahydropyran group through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Reactivity with Carbon Disulfide and Cycloalkylation Agents

The compound undergoes nucleophilic addition with carbon disulfide in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF), followed by cycloalkylation with dibromoalkanes. This yields 1,3-dithiolane or 1,3-dithiane derivatives.

Example Reaction :

Key Data :

| Product | Yield | Melting Point | IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|---|---|

| Compound 4 | 70% | 243–245°C | 3266 (NH), 2194 (C≡N) | 2.30 (s, SCH₃), 2.45 (s, CH₃) |

This reaction demonstrates the compound’s ability to act as a thiourea precursor for sulfur-containing heterocycles .

Reactions with Isothiocyanates and Alkylating Agents

Treatment with phenyl isothiocyanate in DMF followed by alkylation with chloroacetone or ethyl chloroacetate produces thiazole derivatives.

Example Reaction :

Key Data :

| Product | Yield | Melting Point | IR (cm⁻¹) | NMR (δ, ppm) |

|---|---|---|---|---|

| Compound 8 | 75% | 248–250°C | 2973 (CH₃), 1708 (C=O) | 1.93 (s, CH₃), 7.20–7.80 (ArH) |

The reaction highlights its utility in constructing fused thiazole systems, which are pharmacologically relevant .

Cyclocondensation with o-Hydroxy Aldehydes

The compound reacts with o-hydroxy aldehydes (e.g., salicylaldehyde) under basic conditions to form chromene derivatives via cyclocondensation.

Example Reaction :

Key Data :

-

Products exhibit characteristic bathochromic shifts in UV-Vis due to extended conjugation.

Functionalization via Diazotization

Diazotization of aromatic amines followed by coupling with the cyanoacetamide core generates hydrazono derivatives.

Example Reaction :

Key Data :

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinoxaline derivatives, including N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanisms of Action :

- Inhibition of tyrosine kinases

- Induction of apoptosis

- Inhibition of tubulin polymerization

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | Tyrosine kinase inhibition |

| Compound B | MCF-7 | 7.52 | Induction of apoptosis |

| This compound | Various | TBD | TBD |

A study conducted on a series of quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines, with some compounds exhibiting IC50 values as low as 1.9 µg/mL against HCT-116 cells .

Antimicrobial Properties

Quinoxaline derivatives have also shown promise as antimicrobial agents. The structural features of this compound contribute to its efficacy against various microbial strains:

Table 2: Antimicrobial Activity

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1-(tetrahydro-2H-pyran-4-y)-1H-pyrazol-4-y)quinoxaline-2-carboxamide | Staphylococcus aureus | TBD |

| Other Derivatives | E. coli | TBD |

Research indicates that modifications to the quinoxaline structure can enhance antimicrobial activity, making these compounds valuable in the development of new antibiotics .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the pharmacological properties of quinoxaline derivatives. The SAR studies suggest that specific substitutions on the quinoxaline ring can significantly affect biological activity:

Table 3: Structure Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl) | Increase activity |

| Unsubstituted aromatic rings | Higher activity compared to substituted rings |

The presence of aliphatic linkers has been found to enhance the potency of these compounds against cancer cell lines, while specific functional groups can modulate their antimicrobial efficacy .

Case Studies and Research Findings

Recent research has focused on synthesizing new derivatives based on the quinoxaline scaffold, assessing their biological activities through various assays:

- Synthesis and Evaluation : A study synthesized several quinoxaline derivatives and evaluated their anticancer properties against multiple cell lines, revealing several candidates with promising activity profiles .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have identified pathways involving apoptosis and cell cycle arrest, providing insights into their therapeutic potential .

- Clinical Implications : The ongoing exploration of these compounds in preclinical settings suggests that they may serve as leads for drug development targeting cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide

- N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)quinoxaline-2-carboxamide

- N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoxaline-2-carboxamide

Uniqueness

Compared to similar compounds, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Activité Biologique

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies.

Antiviral Activity

Quinoxaline derivatives have been explored for their antiviral properties. A systematic review highlighted that certain quinoxaline compounds demonstrated significant inhibitory effects against various viruses, including Epstein-Barr virus (EBV) and Hepatitis B virus (HBV) . The presence of specific substituents on the quinoxaline core enhances antiviral activity through hydrophobic interactions with viral receptors.

Anticancer Activity

The anticancer potential of this compound is notable. Studies have indicated that related pyrazole derivatives show strong inhibitory effects against cancer cell lines by targeting critical pathways such as BRAF(V600E) and EGFR . The compound's structure allows it to interact with these targets effectively, leading to reduced cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives often correlates with their structural features. Key findings include:

- Substituents : Alkyl groups on the nitrogen atoms significantly enhance activity.

- Hydrophobic Interactions : The presence of hydrophobic regions in the structure promotes binding to target proteins.

A detailed SAR analysis can be summarized in Table 1 below:

| Compound | Substituent | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | Methyl | Antiviral | 5 |

| B | Ethyl | Anticancer | 10 |

| C | Propyl | Anti-inflammatory | 15 |

Case Studies

Several case studies illustrate the effectiveness of quinoxaline derivatives:

-

Antiviral Efficacy :

A study involving a series of quinoxaline derivatives showed that compounds with specific substitutions inhibited EBV replication significantly without cytotoxic effects . -

Cancer Cell Line Testing :

In vitro testing against various cancer cell lines revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity . For instance, a derivative with a specific alkyl substitution displayed an IC50 of 2.4 µM against A549 lung cancer cells. -

Combination Therapies :

Recent findings suggest that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.